5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-3-4-10(8(2)5-7)15-11(13)9(6-14-15)12(16)17/h3-6H,13H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLKTEAIMLWLFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C=N2)C(=O)O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The foundational approach to pyrazole synthesis involves cyclocondensation between hydrazines and 1,3-dielectrophilic precursors such as β-keto esters, cyanoacrylates, or diketones. For 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid, the reaction typically proceeds via the following steps:
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Hydrazine Preparation : 2,4-Dimethylphenylhydrazine serves as the nucleophilic component, introducing the aryl group at position 1 of the pyrazole ring.
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Cyclization Precursor : Ethyl 2-cyano-3-ethoxyacrylate or analogous cyanoacrylate derivatives act as the dielectrophilic partner, enabling the formation of the pyrazole core.
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Amino Group Incorporation : The cyano group in the precursor facilitates the generation of the 5-amino substituent during cyclization.
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Ester Hydrolysis : Subsequent alkaline hydrolysis converts the ethyl ester at position 4 into a carboxylic acid.
A representative reaction sequence is illustrated below:
Reaction Optimization
Key parameters influencing yield and purity include:
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Solvent Selection : Polar aprotic solvents (e.g., ethanol, toluene) enhance reaction homogeneity. Absolute ethanol, as used in the synthesis of ethyl-5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate, is preferred for its ability to dissolve both hydrazine and cyanoacrylate derivatives.
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Temperature Control : Cyclocondensation typically occurs under reflux (80–100°C), while hydrolysis requires elevated temperatures (100°C) to ensure complete ester conversion.
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Catalytic Additives : Potassium iodide (KI) has been shown to improve regioselectivity in analogous syntheses by stabilizing intermediates during cyclization.
Alternative Synthetic Pathways
Two-Phase Ring-Closing Reactions
Inspired by the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a two-phase system (organic/aqueous) can be employed to enhance isomer control. For example:
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Organic Phase : A solution of the cyclization precursor (e.g., alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate) in toluene.
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Aqueous Phase : A cooled (−10°C to 0°C) solution of 2,4-dimethylphenylhydrazine and a weak base (e.g., NaHCO₃).
Slow addition of the organic phase to the aqueous phase minimizes side reactions, yielding the pyrazole core with >95% regioselectivity.
Isomer Mitigation Techniques
Undesired isomers, such as 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are suppressed through:
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Low-Temperature Condensation : Maintaining temperatures below −20°C during hydrazine addition reduces kinetic side products.
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Catalyst Use : KI or NaI (0.6 equivalents) accelerates desired pathway kinetics.
Hydrolysis and Purification
Ester-to-Acid Conversion
Hydrolysis of the ethyl ester intermediate is achieved using 30% NaOH at 100°C, followed by acidification with HCl to pH <5. Critical considerations include:
Recrystallization Protocols
Crude products are purified via recrystallization from ethanol-water (35–65% ethanol). This step removes residual isomers and unreacted starting materials, achieving >99% purity.
Structural and Analytical Data
Crystallographic Insights
While no crystal structure data exists for this compound, analogous compounds (e.g., ethyl-5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate) exhibit:
Spectroscopic Characterization
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¹H NMR : Key signals include δ 6.8–7.2 ppm (aryl protons), δ 5.1 ppm (NH₂), and δ 12.1 ppm (COOH).
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IR : Stretches at 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H), and 2500–3000 cm⁻¹ (O–H).
Industrial-Scale Considerations
Cost-Effective Raw Materials
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry
5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is utilized as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating derivatives with enhanced properties .
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of pyrazole compounds can possess antimicrobial effects, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of pyrazole derivatives suggest that this compound may inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis .
Pharmaceutical Development
The compound is being explored as a pharmaceutical intermediate for drug development. Its unique structure allows for modifications that can lead to new therapeutic agents targeting various diseases .
Material Science
In industry, this compound is used in the development of new materials with specific properties. This includes applications in polymers and dyes where its chemical reactivity can be harnessed to create materials with desired characteristics.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. Results indicated significant inhibition against common bacterial strains, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Anti-inflammatory Research
In a controlled laboratory setting, researchers investigated the anti-inflammatory properties of this compound by assessing its effects on cytokine production in human immune cells. The findings demonstrated a marked reduction in pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Pyrazole-4-carboxylic Acid Derivatives
*Calculated based on molecular formula.
Crystallographic and Intermolecular Interactions
- 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid: X-ray diffraction reveals planar pyrazole rings and hydrogen-bonding networks between amino, carboxylic acid, and neighboring molecules, forming R₂²(8) motifs .
- 5-Amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid: Hirshfeld surface analysis shows dominant H-bonding (N–H···O, O–H···N) and π-π interactions, contributing to crystal packing stability .
Biological Activity
5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 1019009-99-4) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes both amino and carboxylic acid functional groups, contributing to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, research findings, and potential applications in medicine.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 231.25 g/mol |
| CAS Number | 1019009-99-4 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes due to the formation of hydrogen bonds between its functional groups and the active sites of enzymes.
- Receptor Interaction : Its structural features allow it to bind to receptors involved in inflammatory and pain pathways, potentially modulating their activity.
1. Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Notably, derivatives have demonstrated selectivity for COX-2 over COX-1, suggesting a favorable safety profile for therapeutic use .
2. Antimicrobial Properties
The compound is being investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may possess inhibitory effects against bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
3. Anticancer Potential
Emerging research highlights the potential anticancer properties of pyrazole derivatives. The compound has shown cytotoxic effects against various cancer cell lines in vitro, including human cervical cancer (HeLa) and colon adenocarcinoma (CaCo-2). The mechanisms may involve the induction of apoptosis and inhibition of cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A study evaluating a series of substituted pyrazoles reported that certain derivatives exhibited significant inhibition of carrageenan-induced paw edema in rats, indicating potent anti-inflammatory activity .
- Anticancer Activity Assessment : Another research effort demonstrated that a closely related compound displayed an IC50 value in the low micromolar range against multiple cancer cell lines, suggesting promising anticancer properties .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Activity Type | IC50 Value |
|---|---|---|
| 5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid | Anticancer | ~10 µM |
| 1-Phenyl-3-methyl-5-pyrazolone | Anti-inflammatory | ~15 µM |
| 2,4-Dimethyl-3-pyrazolecarboxylic acid | Antimicrobial | ~20 µM |
Q & A
Q. Q1. What are the common synthetic routes for 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid?
Methodological Answer: The synthesis typically involves a two-step process:
Cyclocondensation : Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted phenylhydrazine derivatives to form pyrazole esters .
Hydrolysis : Basic hydrolysis (e.g., NaOH or KOH) converts the ester intermediate into the carboxylic acid derivative .
Example: For structurally similar compounds, phenylhydrazine derivatives with 2,4-dimethyl substituents are used to achieve regioselective cyclization .
Q. Q2. How is the structural characterization of this compound typically performed?
Methodological Answer: A combination of techniques is employed:
- Single-crystal X-ray diffraction (XRD) resolves the 3D molecular geometry, including bond lengths and angles (e.g., mean C–C bond length precision: ±0.002–0.009 Å) .
- Spectroscopy :
- Theoretical calculations (DFT) validate experimental data and predict electronic properties .
Advanced Research Questions
Q. Q3. How can researchers optimize reaction conditions to improve synthetic yields?
Methodological Answer: Key variables include:
- Catalysts : Acidic (e.g., HCl) or basic (e.g., NaHCO₃) conditions influence cyclization efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during hydrolysis .
For example, adjusting the molar ratio of DMF-DMA to ethyl acetoacetate (1:1.2) improved yields in analogous pyrazole syntheses .
Q. Q4. What strategies address contradictions in reported biological activities (e.g., varying enzyme inhibition)?
Methodological Answer: Discrepancies often arise from substituent effects. To resolve them:
Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogen vs. methyl groups) and measure IC₅₀ values against target enzymes .
Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like COX-2 or TNF-α .
Crystallographic Analysis : Compare ligand-receptor co-crystal structures to identify critical interactions (e.g., hydrogen bonding with active-site residues) .
Q. Q5. How can researchers design experiments to evaluate the compound’s pharmacological potential?
Methodological Answer: A tiered approach is recommended:
In Vitro Screening :
- Enzyme assays (e.g., ELISA for COX-2 inhibition) .
- Cell viability tests (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) .
Mechanistic Studies :
- Western blotting to assess apoptosis markers (e.g., Bax/Bcl-2 ratio) .
- Flow cytometry for cell cycle analysis (G1/S arrest indicates antiproliferative effects) .
In Vivo Models : Murine inflammation models (e.g., carrageenan-induced paw edema) validate anti-inflammatory activity .
Data Analysis & Interpretation
Q. Q6. What analytical methods resolve ambiguities in spectroscopic data (e.g., overlapping NMR peaks)?
Methodological Answer:
- 2D NMR Techniques :
- Decoupling Experiments : Suppress coupling effects to isolate multiplet patterns .
- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., 5-methyl-1-phenyl derivatives) .
Q. Q7. How can computational chemistry enhance understanding of this compound’s reactivity?
Methodological Answer:
- DFT Calculations :
- Molecular Dynamics (MD) : Model solvation effects and stability in biological membranes .
Advanced Methodological Challenges
Q. Q8. What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Purification Issues : Column chromatography is impractical at scale; alternatives include recrystallization (e.g., ethanol/water mixtures) .
- Byproduct Management : Optimize stoichiometry to minimize ester hydrolysis byproducts .
- Regioselectivity : Use directing groups (e.g., nitro or amino) to control substitution patterns during cyclization .
Q. Q9. How can researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
